

Synthesis of meso-3,4-Hexanediol from 3-Hexyne: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,4-Hexanediol

Cat. No.: B1617544

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of meso-**3,4-hexanediol** from the starting material 3-hexyne. Two primary stereoselective synthetic routes are presented, proceeding through either a cis- or trans-3-hexene intermediate. The protocols include reagent quantities, reaction conditions, and purification methods. Quantitative data on reaction yields and product characterization are summarized for clarity. Additionally, a visual representation of the synthetic workflow is provided to facilitate experimental planning.

Introduction

3,4-Hexanediol is a vicinal diol that serves as a versatile building block in organic synthesis, with applications in the development of complex molecules and polymers.^[1] The stereochemistry of the diol is critical for its subsequent use, and the synthesis of the meso diastereomer requires a stereocontrolled approach. The synthesis starting from 3-hexyne offers two reliable pathways to achieve the desired meso product. The first route involves the syn-dihydroxylation of cis-3-hexene, while the second route proceeds via the anti-dihydroxylation of trans-3-hexene. The choice of route may depend on the availability of specific reagents and the desired scale of the reaction.

Data Presentation

Physical and Spectroscopic Properties of meso-3,4-Hexanediol

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₂	[2]
Molecular Weight	118.17 g/mol	[2]
CAS Number	22520-39-4	[2]
Melting Point	90.1-90.2 °C	LookChem
Boiling Point	199.6 °C at 760 mmHg	LookChem
¹ H NMR (CDCl ₃)	δ 3.55 (m, 2H), 1.60 (m, 4H), 0.95 (t, 6H)	See ¹ H and ¹³ C NMR Data
¹³ C NMR (CDCl ₃)	δ 77.5, 26.0, 10.0	See ¹ H and ¹³ C NMR Data
IR (KBr)	3380 (br, O-H), 2960, 1460, 1070 cm ⁻¹	See IR and MS Data
Mass Spectrum (EI)	m/z (%): 118 (M ⁺ , <1), 100 (5), 89 (15), 71 (100), 57 (40), 43 (80)	[2]

Reaction Yields for Synthetic Routes

Step	Reaction	Reagents	Intermediate/Product	Typical Yield
Route 1				
1a	Reduction of 3-Hexyne	H ₂ , Lindlar's Catalyst	cis-3-Hexene	>90%
1b	syn-Dihydroxylation	cold, basic KMnO ₄	meso-3,4-Hexanediol	~40-60%
Route 2				
2a	Reduction of 3-Hexyne	Na, liq. NH ₃	trans-3-Hexene	>80%
2b	Epoxidation	m-CPBA	trans-3,4-Epoxyhexane	~75%
2c	Hydrolysis of Epoxide	H ₃ O ⁺	meso-3,4-Hexanediol	>90%

Experimental Protocols

Route 1: Synthesis of meso-3,4-Hexanediol via cis-3-Hexene

This route involves the partial hydrogenation of 3-hexyne to cis-3-hexene, followed by a stereospecific syn-dihydroxylation.

Step 1a: Reduction of 3-Hexyne to cis-3-Hexene

This procedure utilizes a poisoned palladium catalyst (Lindlar's catalyst) to selectively reduce the alkyne to a cis-alkene.[\[3\]](#)

- Materials:
 - 3-Hexyne (1.0 eq)
 - Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (0.05 eq by weight)

- Quinoline (1-2 drops)
- Methanol or Ethanol (solvent)
- Hydrogen gas (H₂)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexyne in methanol.
 - Add Lindlar's catalyst and a drop of quinoline.
 - Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by TLC or GC. The reaction is typically complete when the uptake of hydrogen ceases.
 - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Wash the filter cake with methanol.
 - Remove the solvent from the filtrate under reduced pressure to yield cis-3-hexene. The product is often used in the next step without further purification.

Step 1b: syn-Dihydroxylation of cis-3-Hexene to meso-**3,4-Hexanediol**

This procedure employs cold, basic potassium permanganate for the syn-dihydroxylation of the alkene.^[4]

- Materials:
 - cis-3-Hexene (1.0 eq)
 - Potassium permanganate (KMnO₄) (1.2 eq)
 - Sodium hydroxide (NaOH) (catalytic amount)

- Water
- Ice
- Sodium bisulfite (NaHSO_3) or Sodium sulfite (Na_2SO_3)
- Dichloromethane or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve cis-3-hexene in a suitable solvent like acetone or tert-butanol, and cool the mixture to 0 °C in an ice bath.
 - In a separate flask, prepare a solution of potassium permanganate and a small amount of sodium hydroxide in water, and cool it to 0 °C.
 - Slowly add the cold potassium permanganate solution to the stirred alkene solution. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO_2) will form. Maintain the temperature at or below 5 °C.
 - After the addition is complete, stir the reaction for an additional 1-2 hours at 0 °C.
 - Quench the reaction by adding solid sodium bisulfite or a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves and the solution becomes colorless.
 - Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure meso-**3,4-hexanediol**.

Route 2: Synthesis of meso-3,4-Hexanediol via trans-3-Hexene

This route involves the reduction of 3-hexyne to trans-3-hexene using a dissolving metal reduction, followed by epoxidation and subsequent acid-catalyzed hydrolysis.

Step 2a: Reduction of 3-Hexyne to trans-3-Hexene

This procedure uses sodium metal in liquid ammonia to achieve the anti-addition of hydrogen across the alkyne.^{[5][6][7][8][9]}

- Materials:
 - 3-Hexyne (1.0 eq)
 - Sodium metal (Na) (2.2 eq)
 - Liquid ammonia (NH₃)
 - Ammonium chloride (NH₄Cl) (for quenching)
 - Dry ether or THF (solvent)
- Procedure:
 - Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
 - Condense ammonia gas into the flask at -78 °C.
 - Once the desired volume of liquid ammonia is collected, add small pieces of sodium metal until a persistent deep blue color is obtained.
 - Dissolve 3-hexyne in a minimal amount of dry ether or THF and add it dropwise to the sodium-ammonia solution.
 - Stir the reaction mixture at -78 °C for 2-3 hours.

- Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- Add water to the residue and extract the product with ether.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain trans-3-hexene.

Step 2b & 2c: Epoxidation of trans-3-Hexene and Hydrolysis to meso-**3,4-Hexanediol**

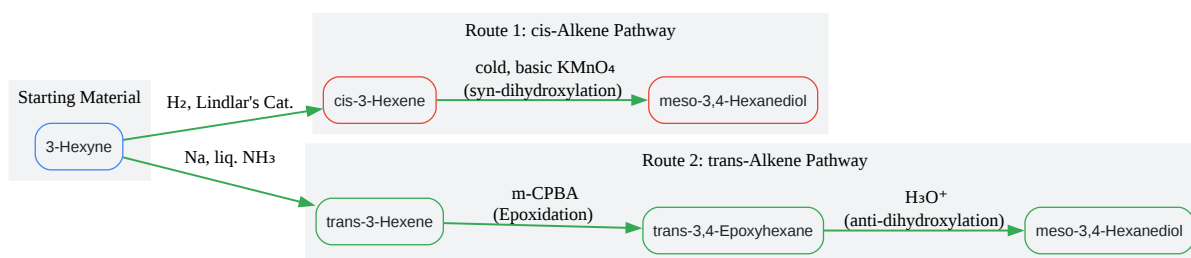
This two-step, one-pot procedure involves the formation of an epoxide followed by in-situ acid-catalyzed ring-opening.

- Materials:
 - trans-3-Hexene (1.0 eq)
 - meta-Chloroperoxybenzoic acid (m-CPBA) (~1.1 eq)
 - Dichloromethane (CH₂Cl₂) (solvent)
 - Aqueous acid (e.g., dilute H₂SO₄ or HCl)
 - Saturated aqueous sodium bicarbonate (NaHCO₃)
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve trans-3-hexene in dichloromethane and cool the solution to 0 °C.
 - In a separate flask, dissolve m-CPBA in dichloromethane.
 - Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting alkene.

- After epoxidation is complete, add dilute aqueous acid to the reaction mixture.
- Stir vigorously for 1-2 hours to effect the hydrolysis of the epoxide.
- Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to remove excess acid and m-chlorobenzoic acid.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the resulting crude meso-**3,4-hexanediol** by recrystallization or column chromatography.

Visualizations

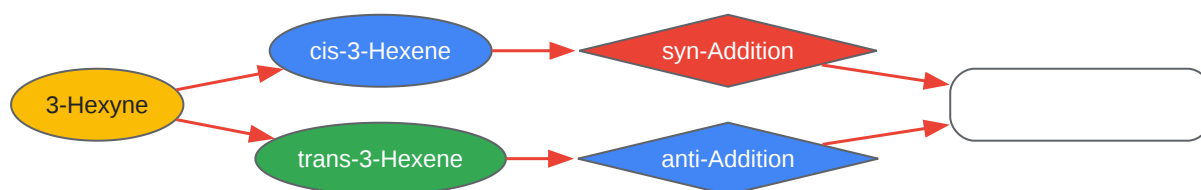
Synthetic Workflow Diagram



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Caption: Synthetic routes to meso-**3,4-hexanediol** from 3-hexyne.

Logical Relationship of Stereochemistry



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Caption: Stereochemical pathways to achieve the meso product.

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